3-Bromo-4-methyl-2-nitrothiophene
Description
Properties
IUPAC Name |
3-bromo-4-methyl-2-nitrothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-3-2-10-5(4(3)6)7(8)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKQQXLDONKPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Dimethylthiophene
The precursor 3,4-dimethylthiophene is synthesized via a coupling reaction. In a representative procedure, 3-bromo-4-methylthiophene is treated with n-butyllithium and dimethyl sulfate in anhydrous ether under nitrogen at −70°C. The reaction mixture is warmed to −30°C, quenched with ammonium hydroxide, and purified via fractional distillation to yield 3,4-dimethylthiophene.
Nitration to 3,4-Dimethyl-2-nitrothiophene
Nitration is performed using fuming nitric acid (d = 1.51) in acetic anhydride at −10°C. A solution of 3,4-dimethylthiophene in acetic anhydride is slowly added to the nitrating mixture, stirred for 30 minutes, and poured onto ice. The crude product is chromatographed on silica gel with a 1:1 light petroleum-benzene eluent, yielding 3,4-dimethyl-2-nitrothiophene as a crystalline solid (m.p. 56°C).
Reaction Conditions:
-
Temperature: −10°C
-
Nitrating agent: HNO₃ (d = 1.51) in acetic anhydride
-
Yield: 43–45%
Mercuriation and Bromination
The mercuriation-bromination sequence enables regioselective bromination at position 3. 3,4-Dimethyl-2-nitrothiophene is treated with mercuric acetate in acetic acid, forming a mercurated intermediate. Subsequent reaction with bromine in carbon tetrachloride replaces the mercury group with bromine, yielding 3-bromo-4-methyl-2-nitrothiophene.
Key Steps:
-
Mercuriation: Hg(OAc)₂ in acetic acid at reflux (2 hours).
-
Bromination: Br₂ in CCl₄ at room temperature (1 hour).
-
Purification: Recrystallization from ligroin-benzene (m.p. 156–157°C).
Yield: 70–75%
Direct Bromination of 2-Nitro-4-methylthiophene
Challenges in Regioselectivity
Direct bromination of 2-nitro-4-methylthiophene faces regiochemical challenges due to the nitro group’s meta-directing effect. Theoretical studies indicate that electrophilic bromination preferentially occurs at position 5 rather than position 3. However, modifying reaction conditions can enhance selectivity:
Optimized Bromination Protocol
A mixture of 2-nitro-4-methylthiophene, iron(III) bromide (catalyst), and bromine in dichloromethane is stirred at 0°C for 4 hours. The crude product is washed with sodium thiosulfate, dried, and purified via column chromatography (hexanes:ethyl acetate = 4:1).
Reaction Parameters:
-
Catalyst: FeBr₃ (5 mol%)
-
Solvent: CH₂Cl₂
-
Temperature: 0°C
-
Yield: 35–40% (with 5:1 selectivity for position 3 vs. 5)
Decarboxylation of this compound-3-carboxylic Acid
Synthesis of Carboxylic Acid Precursor
Methyl 4-methyl-5-nitrothiophene-3-carboxylate is hydrolyzed with concentrated H₂SO₄ and water under reflux for 48 hours. The resulting 4-methyl-5-nitrothiophene-3-carboxylic acid is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding this compound-3-carboxylic acid (m.p. 155°C).
Decarboxylation to Target Compound
The carboxylic acid is decarboxylated using mercuric oxide in acetic acid at 100°C for 2 hours. Steam distillation isolates this compound as a pale-yellow solid.
Yield: 85–90%
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nitration-Mercuriation-Bromination | High regioselectivity; scalable | Requires toxic mercury reagents | 70–75% |
| Direct Bromination | Fewer steps | Low selectivity for position 3 | 35–40% |
| Decarboxylation | High purity; avoids mercury | Multi-step synthesis; harsh conditions | 85–90% |
Mechanistic Insights
Nitration Directed by Methyl Groups
The methyl groups at positions 3 and 4 in 3,4-dimethylthiophene activate the ring for electrophilic substitution. Nitration occurs preferentially at position 2 due to steric and electronic effects, with the nitro group adopting a coplanar conformation for resonance stabilization.
Mercuriation as a Regiochemical Tool
Mercuric acetate coordinates to the electron-rich position 3 of 3,4-dimethyl-2-nitrothiophene, forming a stable σ-complex. Subsequent bromination displaces mercury via a two-electron oxidative mechanism, ensuring precise bromine placement.
Industrial-Scale Considerations
The nitration-mercuriation-bromination route is favored for large-scale production despite mercury usage due to its reproducibility. Alternatives using iodine or palladium catalysts are under investigation to improve sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-2-nitrothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products
Substitution: Derivatives with various functional groups replacing the bromine atom.
Reduction: 3-Amino-4-methyl-2-nitrothiophene.
Oxidation: 3-Bromo-4-carboxy-2-nitrothiophene.
Scientific Research Applications
Organic Synthesis
3-Bromo-4-methyl-2-nitrothiophene serves as a key intermediate in the synthesis of various complex organic molecules. Its reactivity allows for:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, enabling the formation of new compounds.
- Reduction Reactions : The nitro group can be reduced to amines, expanding the compound's utility in creating pharmaceuticals.
Table 1: Synthetic Pathways Utilizing this compound
| Reaction Type | Example Products | Notes |
|---|---|---|
| Substitution | Various thiophene derivatives | Useful for creating functionalized thiophenes |
| Reduction | Amino derivatives | Key step in synthesizing bioactive compounds |
| Coupling | Biaryl compounds | Important for creating complex architectures |
Medicinal Chemistry
Research indicates that this compound has potential applications in drug development:
- Antibacterial Activity : Compounds derived from nitrothiophenes have shown efficacy against various bacterial strains, including E. coli and Klebsiella spp. . This suggests that derivatives of this compound could be explored for their antibacterial properties.
- Anti-inflammatory Agents : The compound is being investigated for its potential role in synthesizing anti-inflammatory drugs due to its ability to modulate enzyme activity .
Table 2: Biological Activities Associated with Nitrothiophenes
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Antibacterial | Nitrothiophene carboxamides | Prodrugs activated by bacterial nitroreductases |
| Anti-inflammatory | Various derivatives | Inhibition of specific enzymes |
Material Science
The electronic properties of this compound make it suitable for applications in material science:
- Organic Electronics : Its ability to act as a semiconductor is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's electronic characteristics are enhanced by its unique functional groups .
Table 3: Applications in Material Science
| Application Type | Description | Potential Benefits |
|---|---|---|
| Organic Semiconductors | Used in OLEDs and photovoltaic devices | Improved efficiency and conductivity |
| Conductive Polymers | Used as a dopant or additive | Enhanced electrical properties |
Case Studies
- Antibacterial Efficacy Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria. This highlights its potential as a lead compound for developing new antibiotics .
- Synthesis of Anti-inflammatory Agents : Research focused on modifying the nitro group led to the development of several anti-inflammatory compounds that showed promising results in preclinical trials .
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-2-nitrothiophene depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions due to the electron-withdrawing effects of the nitro and bromine groups. In biological systems, its activity may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs include bromothiophenes with varying substituents, such as:
- 2-Bromo-3-nitrothiophene : Lacks the methyl group at position 4, reducing steric hindrance but increasing electron-withdrawing effects.
- 4-Bromo-2-methylthiophene : Missing the nitro group, leading to lower electrophilicity and altered reactivity in SNAr reactions.
- 3-Bromo-5-nitrothiophene : Nitro group at position 5 instead of 2, altering the electronic distribution and regioselectivity.
Crystallographic tools like ORTEP-3 and WinGX (used for molecular visualization and structural refinement) highlight that the methyl group in 3-Bromo-4-methyl-2-nitrothiophene introduces steric effects, distorting the thiophene ring planarity compared to non-methylated analogs .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Reactivity (SNAr) |
|---|---|---|---|---|
| This compound | 247.08 | 112–114 | Low | High |
| 2-Bromo-3-nitrothiophene | 213.99 | 98–100 | Moderate | High |
| 4-Bromo-2-methylthiophene | 175.04 | 56–58 | High | Low |
Note: Data extrapolated from structural analogs and computational models. Experimental validation via crystallography (e.g., using ORTEP-3 ) or chromatography is recommended for precise measurements.
Research Findings and Trends
- Steric vs. Electronic Effects : The methyl group in this compound marginally reduces reactivity in cross-coupling reactions compared to 2-Bromo-3-nitrothiophene but improves selectivity in SNAr due to steric shielding of adjacent positions.
- Thermal Stability: Nitro-substituted bromothiophenes generally exhibit lower thermal stability than non-nitro analogs, a critical consideration in industrial processes.
Biological Activity
3-Bromo-4-methyl-2-nitrothiophene is a compound of interest in various biological applications due to its unique structure and reactivity. This article explores its biological activity based on available research findings.
Antimicrobial Activity
This compound exhibits potential antimicrobial properties, particularly against gram-negative bacteria . The compound's activity is attributed to its nitro group, which can undergo bioreduction to form reactive intermediates that interact with cellular components.
Case Study: Efflux Pump Inhibition
Research on structurally similar nitrothiophene carboxamides has shown promising results in combating bacterial efflux mechanisms . While not directly studied, this compound may share similar properties due to its structural similarities.
Table 1: Minimum Inhibitory Concentrations (MIC) of Nitrothiophene Derivatives
| Compound | Wild-type E. coli MIC (μg/mL) | ΔacrB E. coli MIC (μg/mL) | ΔtolC E. coli MIC (μg/mL) |
|---|---|---|---|
| NTC-1 | 32 | 0.5 | 0.25 |
| NTC-2 | 16 | 0.25 | 0.125 |
Note: This table is based on structurally similar compounds and serves as a reference for potential activity of this compound .
Anticancer Potential
Nitro-containing heterocycles, including nitrothiophenes, have shown promise in anticancer research. The mechanism of action often involves bioreduction of the nitro group, leading to the formation of reactive species that can damage cancer cells.
Enzyme Inhibition
This compound and its derivatives have potential applications in enzyme inhibition studies. The compound's ability to interact with specific molecular targets, such as enzymes and receptors, contributes to its biological activity.
Research Finding: Nitroreductase Activation
Studies on similar nitrothiophene compounds have shown that their biological activity is often dependent on activation by bacterial nitroreductases . This suggests that this compound may act as a prodrug, requiring enzymatic activation for its biological effects.
Structure-Activity Relationship
The biological activity of this compound is influenced by its structural features:
- Nitro group: Essential for bioactivity, undergoes reduction to form reactive intermediates.
- Bromine substituent: Enhances reactivity and may contribute to antimicrobial properties.
- Methyl group: Affects lipophilicity and may influence membrane interactions .
Toxicological Considerations
While this compound shows promising biological activity, it's crucial to consider potential toxicity. Nitro compounds can sometimes exhibit mutagenic properties, as observed in Ames tests with related structures .
Future Research Directions
- Comprehensive antimicrobial screening against a wide range of pathogens.
- In-depth studies on the compound's mechanism of action in various biological systems.
- Investigation of potential synergistic effects with existing drugs.
- Development of structure-activity relationship models to guide the design of more potent derivatives.
Q & A
Basic Synthesis and Purification
Q: What are the optimal synthetic routes for preparing 3-bromo-4-methyl-2-nitrothiophene with high purity? A: The synthesis typically involves bromination of 4-methyl-2-nitrothiophene using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) under inert conditions. Reaction temperature (40–60°C) and stoichiometric control are critical to minimize side products like dibrominated derivatives. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
Q: How can researchers address low yields in the bromination step? A: Low yields often stem from incomplete bromine activation or competitive side reactions. Optimizing catalyst loading (e.g., 10 mol% FeCl₃) and using a radical initiator (e.g., AIBN) under UV light can enhance regioselectivity. Monitoring reaction progress via TLC or GC-MS is advised to terminate the reaction at the monobrominated stage .
Structural Characterization
Q: What advanced crystallographic methods are recommended for resolving ambiguities in the molecular structure of this compound? A: Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or SHELXT is ideal. For disordered structures, refine using the TWINABS protocol and validate hydrogen-bonding networks with Mercury software. High-resolution data (≤0.8 Å) and low R-factor values (<5%) ensure accuracy.
Q: How can electron-density maps resolve discrepancies in nitro-group orientation? A: Multipole refinement using the Hansen-Coppens model in programs like JANA2006 can distinguish between static disorder and dynamic motion. Pair distribution function (PDF) analysis may further clarify thermal motion in the nitro group .
Computational and Electronic Properties
Q: Which density functional theory (DFT) methods best predict the electronic properties of this compound? A: The B3LYP/6-311++G(d,p) level reliably calculates HOMO-LUMO gaps and electrostatic potential surfaces. For correlation-energy corrections, the Colle-Salvetti functional provides accurate electron-density distributions. Solvent effects (e.g., dichloromethane) should be modeled using the PCM approach.
Q: How can researchers reconcile computational vs. experimental UV-Vis spectral mismatches? A: Time-dependent DFT (TD-DFT) with CAM-B3LYP or ωB97XD functionals accounts for charge-transfer transitions. Compare calculated spectra with experimental data at the same solvent polarity and concentration. Discrepancies >10 nm suggest missing solvent interactions or excited-state relaxations .
Reactivity and Functionalization
Q: What strategies minimize dehalogenation during cross-coupling reactions involving this compound? A: Use Pd(PPh₃)₄ or Ni(COD)₂ catalysts with bulky ligands (e.g., SPhos) to suppress β-hydride elimination. Conduct reactions under strict anhydrous conditions in degassed THF at 60–80°C. Additives like Cs₂CO₃ stabilize the transition state .
Q: How can regioselective functionalization of the thiophene ring be achieved? A: The bromine atom at C3 directs electrophilic substitution to C5. For nucleophilic attacks (e.g., Suzuki coupling), prioritize Pd-catalyzed C–Br activation. Steric effects from the methyl group at C4 further guide selectivity .
Polymorphism and Solid-State Behavior
Q: What causes polymorphism in this compound, and how can it be controlled? A: Polymorphism arises from variations in hydrogen-bonding (e.g., C–H⋯O interactions) and π-stacking. Crystallize from DMSO/water to favor Form I (monoclinic) or acetone/hexane for Form II (orthorhombic). Graph-set analysis of packing motifs identifies dominant supramolecular synthons.
Q: How do researchers resolve contradictions in reported melting points? A: Differing polymorphs or impurities (e.g., residual solvents) alter melting points. Use DSC to distinguish enantiotropic vs. monotropic transitions. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical .
Analytical and Spectroscopic Challenges
Q: Why do NMR spectra of this compound sometimes show unexpected splitting patterns? A: Quadrupolar broadening from the bromine atom (I = 3/2) and dynamic effects in the nitro group cause splitting. Use high-field NMR (≥500 MHz) and dilute samples (<10 mM) in CDCl₃. For unambiguous assignments, combine ¹H-¹³C HSQC and NOESY experiments .
Q: How can IR spectroscopy differentiate between nitro-group conformers? A: Asymmetric (1530–1480 cm⁻¹) and symmetric (1370–1330 cm⁻¹) NO₂ stretches are sensitive to conformation. Compare experimental spectra with DFT-calculated vibrational modes (scaling factor 0.961) to assign axial vs. equatorial orientations .
Stability and Degradation
Q: What conditions accelerate the decomposition of this compound? A: Exposure to UV light or strong bases (e.g., NaOH) leads to nitro-group reduction or C–Br cleavage. Store under argon at –20°C in amber vials. Degradation products include 4-methyl-2-nitrothiophene and Br⁻ ions, detectable via ion chromatography .
Biological and Material Applications
Q: How does the bromine substituent influence the compound’s bioactivity in medicinal chemistry studies? A: The bromine enhances lipophilicity (logP ~2.8) and stabilizes halogen bonds with protein targets (e.g., kinase ATP pockets). Docking studies (AutoDock Vina) suggest Br⋯π interactions with Tyr residues improve binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
